molecular formula C7H14N2 B13344933 1-(Cyclopropylmethyl)azetidin-3-amine

1-(Cyclopropylmethyl)azetidin-3-amine

Cat. No.: B13344933
M. Wt: 126.20 g/mol
InChI Key: VVEZFCUECAQUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)azetidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

1-(Cyclopropylmethyl)azetidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)azetidin-3-amine involves its interaction with molecular targets and pathways. The compound’s ring strain and unique reactivity allow it to participate in various chemical reactions, which can influence its biological activity. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or polymer science .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

1-(cyclopropylmethyl)azetidin-3-amine

InChI

InChI=1S/C7H14N2/c8-7-4-9(5-7)3-6-1-2-6/h6-7H,1-5,8H2

InChI Key

VVEZFCUECAQUJT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CC(C2)N

Origin of Product

United States

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